molecular formula C21H26N4O2 B11157014 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11157014
M. Wt: 366.5 g/mol
InChI Key: NZSKPADCDUCNGH-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide class, characterized by a fused pyrazole-pyridine core. Key structural features include:

  • 1,3-Dimethyl groups: Enhances steric bulk and metabolic stability.
  • 6-Isopropyl substituent: Contributes to hydrophobic interactions in biological targets.
  • N⁴-(4-Methoxyphenethyl) carboxamide: The 4-methoxyphenethyl group introduces electron-donating properties and modulates solubility.

While direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., carboxylic acid precursor in ) suggest synthetic routes involving Suzuki coupling or amide bond formation .

Properties

Molecular Formula

C21H26N4O2

Molecular Weight

366.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1,3-dimethyl-6-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H26N4O2/c1-13(2)18-12-17(19-14(3)24-25(4)20(19)23-18)21(26)22-11-10-15-6-8-16(27-5)9-7-15/h6-9,12-13H,10-11H2,1-5H3,(H,22,26)

InChI Key

NZSKPADCDUCNGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C(C)C)C(=O)NCCC3=CC=C(C=C3)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the formation of the pyrazolopyridine core followed by functionalization at various positions. One common method starts with the reaction of a preformed pyrazole with a pyridine derivative under acidic conditions . The reaction conditions often include the use of glacial acetic acid and heating to facilitate the formation of the bicyclic structure.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analog 1: 6-Isopropyl-1-(4-Methoxyphenyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid ()

  • Molecular Formula : C₁₈H₁₉N₃O₃
  • Molecular Weight : 325.36 g/mol
  • Key Differences :
    • Lacks the N⁴-(4-methoxyphenethyl) carboxamide moiety.
    • Carboxylic acid group (-COOH) increases polarity compared to the carboxamide derivative.
  • Physical Properties :
    • Boiling Point: 435.8°C (predicted).
    • pKa: 1.02 (predicted), indicating strong acidity .

Structural Analog 2: N-(4-Methoxyphenyl)Acetamide Derivative ()

  • Molecular Formula : C₂₈H₂₃ClN₄O₃
  • Molecular Weight : 498.5 g/mol (M⁺)
  • Key Differences: Contains a 4-chlorophenyl group and a fused pyrazolo[3,4-b]pyridinone core. Acetamide side chain instead of a phenethyl-linked carboxamide.
  • Physical Properties :
    • Melting Point: 209–211°C.
    • IR Stretches: 1682 cm⁻¹ (C=O), 3329 cm⁻¹ (-NH) .

Structural Analog 3: N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide ()

  • Molecular Formula : C₂₁H₂₂N₆O
  • Molecular Weight : 374.4 g/mol
  • Key Differences :
    • Substituted with a phenyl group at position 1 and an ethyl-methyl pyrazole at N⁴.
    • Smaller substituents (ethyl, methyl) reduce steric bulk compared to the target’s isopropyl and phenethyl groups.
  • Applications : Listed in drug discovery databases (e.g., CCG-340573, MCULE-8967403480) .

Structural Analog 4: Fluorinated Pyrazolo[3,4-d]Pyrimidine Derivative ()

  • Molecular Formula : C₃₀H₂₂F₂N₄O₃ (Example 49)
  • Molecular Weight : 581.1 g/mol (M+1)
  • Key Differences :
    • Pyrazolo[3,4-d]pyrimidine core instead of pyrazolo[3,4-b]pyridine.
    • Fluorine atoms and chromen-4-one moiety enhance electronic complexity.
  • Physical Properties :
    • Melting Point: 154–157°C .

Data Table: Comparative Analysis

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
6-Isopropyl-N⁴-(4-Methoxyphenethyl)-1,3-Dimethyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide (Target) Pyrazolo[3,4-b]pyridine C₂₆H₂₈N₄O₃* ~444.5* 1,3-Dimethyl; 6-Isopropyl; N⁴-(4-Methoxyphenethyl) N/A
6-Isopropyl-1-(4-Methoxyphenyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid Pyrazolo[3,4-b]pyridine C₁₈H₁₉N₃O₃ 325.36 Carboxylic acid; 4-Methoxyphenyl N/A
N-(4-Methoxyphenyl)Acetamide Derivative Pyrazolo[3,4-b]pyridinone C₂₈H₂₃ClN₄O₃ 498.5 4-Chlorophenyl; Acetamide 209–211
Fluorinated Pyrazolo[3,4-d]Pyrimidine Pyrazolo[3,4-d]pyrimidine C₃₀H₂₂F₂N₄O₃ 581.1 Fluorine; Chromen-4-one; Isobutylphenyl 154–157

*Estimated based on structural analogy to .

Key Research Findings and Implications

Steric Influence : The 6-isopropyl group in the target compound may improve selectivity in kinase inhibition compared to smaller substituents (e.g., methyl in ) .

Solubility : Conversion of the carboxylic acid () to a carboxamide increases lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

The compound 6-isopropyl-N~4~-(4-methoxyphenethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a derivative of the pyrazolo[3,4-b]pyridine scaffold, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₃₁N₃O₂
  • Molecular Weight : 305.47 g/mol

Biological Activity Overview

The pyrazolo[3,4-b]pyridine derivatives have been recognized for their ability to act as inhibitors for various biological targets, particularly in oncology and inflammation. Below are key findings regarding the biological activity of the compound:

Antitumor Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant antitumor properties. For instance:

  • FGFR Inhibition : A study highlighted the design and synthesis of a series of pyrazolo[3,4-b]pyridine derivatives that act as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in cancer progression. The compound demonstrated strong in vitro potency against FGFR kinase and significant antitumor activity in xenograft models .

Antimicrobial Properties

Recent studies have also evaluated the antimicrobial potential of pyrazolo[3,4-b]pyridine derivatives:

  • Mycobacterium tuberculosis : A combinatorial library of these compounds was tested against Mycobacterium tuberculosis, showing promising antitubercular activity. The presence of specific substituents on the pyrazolo ring enhanced its efficacy against the H37Rv strain .

The mechanisms by which this compound exerts its biological effects include:

  • Kinase Inhibition : The compound's structure allows it to effectively inhibit various kinases involved in cell signaling pathways that regulate cancer cell proliferation and survival.
  • Anti-inflammatory Effects : Some derivatives have shown potential in modulating inflammatory pathways, which may contribute to their therapeutic effects in diseases characterized by chronic inflammation.

Case Studies and Research Findings

StudyFindings
1. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives Identified as selective FGFR inhibitors with strong antitumor activity.Promising candidates for cancer therapy development.
2. Synthesis and Biological Evaluation Against Mycobacterium tuberculosis Showed significant activity against H37Rv strain with specific substitutions.Potential for developing new antitubercular agents.
3. Review on Pyrazolo[3,4-b]pyridines Discussed various biological activities including TKI properties and anti-inflammatory effects.Highlights versatility and therapeutic potential across multiple disease states.

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